molecular formula C13H11N3 B1623070 3-(1-Naphthyl)-1H-pyrazol-5-amine CAS No. 209224-89-5

3-(1-Naphthyl)-1H-pyrazol-5-amine

Cat. No.: B1623070
CAS No.: 209224-89-5
M. Wt: 209.25 g/mol
InChI Key: WREXGNDJZBDHPT-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-1H-pyrazol-5-amine is a versatile aminopyrazole derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The 1-naphthyl substituent provides a bulky aromatic group that can influence both the electronic properties and the three-dimensional shape of the molecule, potentially enhancing its binding affinity to biological targets . This compound is primarily valued as a fundamental scaffold for the development of novel bioactive molecules. Pyrazole cores, and 1H-pyrazol-5-amines in particular, are recognized in scientific literature as important privileged structures in the search for new therapeutic agents . Researchers utilize this amine-functionalized pyrazole to create more complex structures, such as by forming Schiff bases (molecules with an azomethine -NC- bond) through condensation with aldehydes . These derivatives are investigated for a range of potential pharmacological activities, which, based on studies of highly similar compounds, may include antitumor, anti-inflammatory, and antimicrobial effects . Furthermore, acylated derivatives of the 1H-pyrazol-5-amine scaffold have been identified as potent, covalent inhibitors of the serine protease thrombin, a key enzyme in the blood coagulation cascade . These inhibitors operate via a unique serine-trapping mechanism, where the acyl group is transferred to the catalytic serine residue of the enzyme, leading to transient inhibition . This mechanism is of significant interest in anticoagulant therapy research for developing potentially safer alternatives to traditional non-covalent drugs. The structure of compounds stemming from this intermediate can be thoroughly characterized using advanced spectroscopic techniques, including 1D and 2D NMR (HSQC, HMBC), FT-IR, and High-Resolution Mass Spectrometry (HRMS) . Its properties can also be studied computationally using Density Functional Theory (DFT) to optimize geometry and predict NMR chemical shifts, aiding in accurate structural assignment . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXGNDJZBDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396165
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209224-89-5
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 1 Naphthyl 1h Pyrazol 5 Amine and Its Analogs

Classical and Contemporary Approaches to Pyrazole-5-amine Synthesis

The construction of the pyrazole-5-amine core is a well-established area of organic synthesis, with a variety of methods available, ranging from traditional condensation reactions to modern multi-component strategies.

Condensation Reactions and Cyclization Pathways

The most classical and widely employed method for pyrazole (B372694) synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of pyrazole-5-amine synthesis, a β-ketonitrile is a common precursor. The general mechanism involves the initial reaction of the hydrazine with the ketone functionality to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group, leading to the formation of the pyrazole ring. nih.govbeilstein-journals.org

The reaction of malononitrile (B47326) and its derivatives with hydrazines also provides a direct route to 3,5-diaminopyrazoles. beilstein-journals.org The reaction of substituted hydrazines with malononitrile can yield 1-substituted-3,5-diaminopyrazoles. beilstein-journals.org

Another important cyclization pathway involves the use of enaminonitriles. For instance, the cyclocondensation of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate (B1144303) can produce 5-aminopyrazoles with substitutions at the 3 and 4 positions. nih.gov

Multi-component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. mdpi.com Several MCRs have been developed for the synthesis of pyrazoles. A common three-component approach involves the reaction of a ketone, an aldehyde, and a hydrazine. For example, a one-pot, three-component reaction of 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine (B124118) can be used to synthesize a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. mdpi.com

Four-component reactions have also been reported for the synthesis of highly substituted pyrazoles. These reactions often involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, leading to the formation of fused pyrazole systems like pyrano[2,3-c]pyrazoles. rsc.org The use of catalysts such as sodium gluconate or sodium p-toluenesulfonate can enhance the efficiency and regioselectivity of these reactions. mdpi.com

Targeted Synthesis of 3-(1-Naphthyl)-1H-pyrazol-5-amine Scaffold

The specific synthesis of this compound requires a tailored approach, focusing on the introduction of the 1-naphthyl moiety at the C3 position of the pyrazole ring.

Precursor Synthesis and Intermediate Isolation

The key to synthesizing this compound lies in the preparation of a suitable precursor containing the 1-naphthyl group. A common strategy is the synthesis of a 1-naphthyl-substituted β-ketonitrile. This can be achieved through the Claisen condensation of 1-acetylnaphthalene with a source of the cyano group, such as ethyl cyanoformate, in the presence of a strong base. The resulting β-ketonitrile, 3-(1-naphthyl)-3-oxopropanenitrile, is a crucial intermediate that can be isolated and purified before the cyclization step.

Alternatively, α,β-unsaturated ketones, or chalcones, bearing a 1-naphthyl group can be synthesized and used as precursors. For instance, the Claisen-Schmidt condensation of 1-naphthaldehyde (B104281) with a suitable ketone can yield the corresponding chalcone. This intermediate can then react with hydrazine to form a pyrazoline, which upon oxidation, yields the pyrazole. mdpi.com The synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported starting from β-acetyl naphthalene (B1677914) and phenylhydrazine to form a phenylhydrazone intermediate. nih.gov

Regioselective Synthesis Strategies

The reaction of a 1-naphthyl-substituted 1,3-dicarbonyl compound with an unsymmetrical hydrazine derivative can potentially lead to the formation of two regioisomers. To achieve regioselective synthesis of the desired this compound, careful control of reaction conditions is necessary.

One strategy involves the use of a protected hydrazine, which can direct the cyclization in a specific manner. Another approach is to exploit the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor. In the case of a 1-naphthyl β-ketonitrile, the ketone is generally more electrophilic than the nitrile, leading to the preferential initial attack of the hydrazine at the keto group. This typically results in the formation of the desired 3-substituted pyrazol-5-amine.

The choice of solvent and catalyst can also influence the regioselectivity. Acidic or basic conditions can alter the reaction pathway and favor the formation of one isomer over the other. beilstein-journals.org For instance, the cyclization of a hydrazine with an enol ether under basic conditions has been shown to provide a high degree of regioselectivity. beilstein-journals.org

Advanced Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, the primary amine group at the C5 position and the N-H of the pyrazole ring offer opportunities for further functionalization and the creation of a diverse library of derivatives.

The amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce different functional groups. For example, the reaction of a 3-substituted-1H-pyrazol-5-amine with an acyl chloride or anhydride (B1165640) in the presence of a base leads to the formation of the corresponding N-acyl derivative. A patent has described the synthesis of N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(1-naphtyl)acetamide, showcasing the derivatization of the amino group with a naphthyl-containing acyl moiety. google.com

The N-H of the pyrazole ring can also be substituted through alkylation or arylation reactions. This allows for the introduction of a second point of diversity in the molecule. Transition-metal-catalyzed C-H functionalization reactions provide a modern and efficient way to directly install various functional groups onto the pyrazole ring itself, although this is a more advanced and less commonly used strategy for this specific scaffold.

C-H Activation and Halogenation Reactions

Direct functionalization of the pyrazole ring via C-H activation is an efficient method for synthesizing analogs. Halogenation, in particular, provides a versatile handle for further chemical transformations.

A significant metal-free approach has been developed for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position. researchgate.netbeilstein-archives.org This method employs N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine, as inexpensive and safe halogenating agents. researchgate.netdntb.gov.ua The reactions are typically conducted at room temperature in dimethyl sulfoxide (B87167) (DMSO), which has been found to act as both the solvent and a catalyst. researchgate.netbeilstein-archives.org This protocol demonstrates a broad substrate scope and is effective for gram-scale synthesis, providing 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.netdntb.gov.ua The resulting 4-halo-3-aryl-1H-pyrazol-5-amines are valuable intermediates for further synthetic modifications. researchgate.net

While the specific halogenation of this compound is part of the broader class of 3-aryl-1H-pyrazol-5-amines, the studies confirm the method's applicability to various aryl groups. researchgate.netbeilstein-archives.org For instance, the halogenation of N-protected 3-aryl-pyrazol-5-amines proceeds efficiently. When various 3-aryl-1-tosyl-1H-pyrazol-5-amines were treated with N-chlorosuccinimide (NCS), the corresponding chlorinated products were obtained in yields ranging from 48% to 72%. beilstein-archives.org

Beyond halogenation, C-H activation strategies catalyzed by transition metals like rhodium have been employed for C-N bond formation. One such method involves the intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which, although a different tautomer and oxidation state from an amine, highlights the potential of directed C-H functionalization on the pyrazole scaffold. nih.gov Another Rh(III)-catalyzed method involves a [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates, demonstrating a C-H activation/cyclization cascade to build fused ring systems. rsc.org

Table 1: Halogenation of 3-Aryl-1-tosyl-1H-pyrazol-5-amines with NCS beilstein-archives.org

EntryAryl GroupProductYield (%)
14-methylphenyl5b72
24-methoxyphenyl5c65
34-fluorophenyl5d55
44-chlorophenyl5e68
5Phenyl (with phenylsulfonyl protecting group)5f60
64-methylphenyl (with phenylsulfonyl protecting group)5g48

N-Arylation and C-N Bond Formation Approaches

The formation of the C-N bond is fundamental to constructing the pyrazole ring and its N-substituted analogs. Traditional methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov

A more advanced, three-component reaction catalyzed by Rh(III) has been developed for the direct synthesis of N-naphthyl pyrazoles. rsc.org This cascade reaction combines enaminones, aryl hydrazine hydrochlorides, and internal alkynes to simultaneously construct both a pyrazole ring and a phenyl ring. rsc.org This process involves the sequential formation of two C-N bonds and three C-C bonds, showcasing high atom economy and efficiency in building complex heterocyclic systems. rsc.org

Another key approach is the N-arylation of the pyrazole core. For example, 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting β-acetyl naphthalene with phenyl hydrazine in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov This demonstrates a classical method of incorporating an N-phenyl group, which is a common modification for pyrazole-based compounds.

Furthermore, rhodium(III)-catalyzed C-H amination has been shown to be effective for pyrazolone (B3327878) systems using various primary and secondary N-benzoate alkylamines, indicating a modern approach to C-N bond formation that could potentially be adapted for pyrazol-5-amines. nih.gov The synthesis of pyrazoles is a vast field, with numerous strategies available for creating the core ring structure and introducing substituents, reflecting the scaffold's importance in medicinal chemistry. nih.gov

Table 2: Three-Component Synthesis of N-Aryl Pyrazoles rsc.org

Starting MaterialsCatalyst SystemProduct StructureNotes
Enaminone, Aryl hydrazine hydrochloride, Internal alkyneRh(III)N-naphthyl pyrazoleCascade pyrazole annulation and Satoh–Miura benzannulation

Modifications at the Naphthyl Moiety and Pyrazole Ring

Once the core this compound structure is formed, further modifications can be made to both the naphthyl group and the pyrazole ring to generate a library of analogs.

The products of the C-H halogenation reactions described previously are prime candidates for further functionalization. researchgate.net The halogen introduced at the C4 position of the pyrazole ring can be used in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the available structures.

Modifications can also be introduced via multi-step synthetic sequences. For example, a 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate was used to synthesize a series of derivatives. nih.gov The aldehyde group was reacted with various reagents to form chalcones, which were then cyclized with hydrazine hydrate or phenyl hydrazine to create bipyrazole systems. In other variations, reaction with hydroxylamine (B1172632) HCl led to the formation of isoxazole-substituted pyrazoles. nih.gov These transformations highlight how a single functional group on the pyrazole ring can serve as a gateway to a wide range of complex heterocyclic structures.

Fused heterocyclic systems are another important class of analogs. 3(5)-Aminopyrazoles are frequently used as precursors for synthesizing condensed systems like pyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, a Rh(III)-catalyzed [5 + 1] annulation reaction between a substituted phenyl-1H-pyrazol-5-amine and an alkyne ester or amide leads to the formation of pyrazolo[1,5-a]quinazolines. rsc.org This transformation demonstrates a sophisticated modification of the pyrazole-amine backbone to create more complex, fused ring systems. rsc.org

Table 3: Examples of Modifications on the Pyrazole Scaffold

Starting CompoundReagents/ConditionsResulting Structure/ModificationReference
4-Halogenated 3-aryl-1H-pyrazol-5-amineFurther transformations (e.g., cross-coupling)Functionalization at C4 of the pyrazole ring researchgate.net
3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehydeHydrazine hydrate, ethanol, reflux3-Naphthalen-2-yl-5-aryl,1'-phenyl-3,4-dihydro-2H,1H'- beilstein-archives.orgnih.gov bipyrazole nih.gov
Phenyl-1H-pyrazol-5-amineAlkynoate, Rh(III) catalystPyrazolo[1,5-a]quinazoline rsc.org

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Pathways for Pyrazole-5-amine Formation

The synthesis of the pyrazole-5-amine core, such as that in 3-(1-Naphthyl)-1H-pyrazol-5-amine, is typically achieved through the cyclocondensation of a hydrazine (B178648) with a precursor containing a 1,3-dielectrophilic system.

Cyclization Mechanisms (e.g., Michael Addition, Dehydration, Aromatization)

The formation of the pyrazole (B372694) ring is a multi-step process that generally involves nucleophilic attack, cyclization, and elimination to achieve an aromatic state. A common and illustrative pathway involves the reaction of an α,β-unsaturated ketone or a derivative with hydrazine. mdpi.com For the synthesis of this compound, a plausible route involves the reaction of a β-ketonitrile bearing a naphthyl group with hydrazine.

The reaction sequence is proposed to occur through several key steps:

Michael Addition: The reaction often initiates with a Michael-type addition of hydrazine to an α,β-unsaturated system. In the context of synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, a Michael addition is the first step in the proposed mechanism. nih.gov

Cyclization and Dehydration: Following the initial addition, an intramolecular cyclization occurs. This involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto a carbonyl or cyano group. The resulting non-aromatic intermediate, a pyrazoline, then undergoes a dehydration (or similar elimination) step. nih.gov This elimination of a water molecule is a critical driving force for the reaction, leading to a more stable, conjugated system.

Aromatization: The final step is the aromatization of the ring to form the stable pyrazole heterocycle. nih.gov In cases where a pyrazoline is formed, oxidation may be required to achieve the fully aromatic pyrazole ring. mdpi.com

This sequence ensures the regioselective formation of the pyrazole core, with the position of the substituents determined by the structure of the starting materials.

Role of Catalysis in Reaction Efficiency and Selectivity (e.g., Pd-catalyzed, Cu-catalyzed)

While the fundamental cyclocondensation can proceed without catalysis, modern synthetic methods frequently employ transition metal catalysts to enhance reaction efficiency, control regioselectivity, and enable otherwise difficult transformations. researchgate.netacs.org Copper (Cu) and Palladium (Pd) catalysts are particularly prominent in pyrazole chemistry.

Copper-Catalyzed Reactions: Copper catalysts are widely used for various coupling and cyclization reactions involving pyrazoles. For instance, Cu(I) has been used to catalyze the annulation of aminopyrazoles to form fused pyridazine (B1198779) rings. mdpi.com A study by an group reported a Cu-promoted dimerization of 5-aminopyrazoles to produce either pyrazole-fused pyridazines or pyrazines, demonstrating high chemoselectivity based on the reaction conditions. researchgate.net This highlights copper's role in facilitating direct C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. researchgate.netmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are staples in cross-coupling chemistry and have been applied to the synthesis and derivatization of pyrazoles. Pd-catalyzed processes can be used for intramolecular oxidative C-H amination to synthesize fused systems like carbazoles from appropriate precursors. acs.org For a molecule like this compound, Pd-catalyzed reactions would be instrumental in further derivatization, such as arylating the amine group or functionalizing the pyrazole ring. Both palladium and copper are considered "complementary competitors" in the crucial field of C-N cross-coupling reactions. acs.org

Intramolecular Rearrangements and Tautomeric Equilibria in Pyrazol-5-amines

N-unsubstituted pyrazoles, including this compound, are characterized by the existence of tautomeric isomers, which can significantly influence their chemical properties and reactivity. nih.govnih.gov

Prototropic Annular Tautomerism (1,2-H Shift)

The most significant tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.gov This involves a reversible 1,2-shift of a hydrogen atom between the two nitrogen atoms of the pyrazole ring. nih.gov For this compound, this equilibrium exists between two forms:

This compound

5-(1-Naphthyl)-1H-pyrazol-3-amine

This dynamic equilibrium means that in solution, the compound exists as a mixture of both tautomers. fu-berlin.de The relative population of each tautomer depends on several factors, including the nature of the substituents, the solvent, and the temperature. nih.govfu-berlin.de The energy barrier for this intramolecular proton migration can be considerable, though it is lowered by the presence of water molecules that can facilitate the transfer through hydrogen bonding. nih.gov

Influence of Substituents on Tautomeric Stability and Preferential Forms

The electronic properties of the substituents at the C3 and C5 positions are a primary determinant of the tautomeric equilibrium. nih.govfu-berlin.de Theoretical and experimental studies have established clear trends. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents that donate electrons, such as amino (-NH2), hydroxyl (-OH), and alkyl/aryl groups, tend to favor the tautomer where the mobile proton is located on the nitrogen atom adjacent to the substituent at the C3 position. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), carboxyl (-COOH), and formyl (-CHO) stabilize the tautomer where the proton is on the nitrogen adjacent to the C5 position. nih.govresearchgate.net

In the case of This compound , there is a strong electron-donating amino group at the C5 position and an aryl (naphthyl) group at the C3 position, which can also act as an electron-donating substituent. Research on 3(5)-phenylpyrazoles indicates that the equilibrium mixture is rich in the 3-phenyl tautomer. fu-berlin.de Given that the amino group is a powerful EDG, it strongly influences the equilibrium. The combined effect would likely favor the This compound tautomer, though a dynamic equilibrium with the 5-naphthyl form will persist.

Substituent Type at C3/C5Electronic EffectFavored Tautomer FormExample Groups nih.govresearchgate.net
Donating+I, +MProton on N1 (adjacent to C5) or N2 (adjacent to C3) depending on position-NH2, -OH, -CH3, Aryl
Withdrawing-I, -MProton on N1 (adjacent to C5) or N2 (adjacent to C3) depending on position-NO2, -COOH, -CHO, -CF3

Kinetic Studies and Reaction Rate Determination for Derivatization Processes

Kinetic studies are essential for understanding the mechanisms and optimizing the conditions for the derivatization of pyrazol-5-amines. Such studies measure reaction rates and determine how they are affected by variables like concentration, temperature, and catalysts. While specific kinetic data for the derivatization of this compound are not detailed in the surveyed literature, the principles can be discussed in the context of common derivatization reactions like halogenation or N-acylation.

For example, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been studied, revealing factors that influence reaction rates. beilstein-archives.org In one study, it was found that the reaction of a 3-aryl-1H-pyrazol-5-amine with N-chlorosuccinimide (NCS) was significantly influenced by the stoichiometry of the reagents and the solvent system. beilstein-archives.org The addition of DMSO as a catalyst dramatically increased the yield, indicating its participation in the rate-determining step of the reaction mechanism. beilstein-archives.org

The determination of reaction rates for these processes typically involves monitoring the disappearance of a reactant or the appearance of a product over time using techniques like NMR spectroscopy or chromatography. From this data, rate laws and activation parameters can be derived, offering deep insight into the reaction pathway.

FactorInfluence on Reaction RateGeneral Observation in Pyrazole Chemistry
Temperature Increases rate (Arrhenius equation), but may decrease selectivity.Higher temperatures can sometimes be detrimental to yield in halogenation reactions. beilstein-archives.org
Catalyst Increases rate by providing a lower energy pathway.Cu and Pd catalysts are essential for many coupling and annulation reactions. researchgate.netacs.org DMSO can act as a catalyst in halogenations. beilstein-archives.org
Concentration Rate is typically dependent on reactant concentrations (rate law).Optimizing reagent stoichiometry is crucial for maximizing yield and minimizing side products. beilstein-archives.org
Solvent Can influence reactant solubility and stabilize transition states.Solvent choice can dramatically alter tautomeric equilibria and reaction outcomes. nih.govfu-berlin.de

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, structure, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This provides crucial information on bond lengths, bond angles, and dihedral angles. For 3-(1-Naphthyl)-1H-pyrazol-5-amine, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to obtain its most stable conformation. The resulting energy profile would confirm that the optimized structure corresponds to a minimum on the potential energy surface.

A hypothetical data table for the optimized geometrical parameters of this compound would resemble the following:

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (Naphthyl)Data not available
C-N (Pyrazole)Data not available
N-N (Pyrazole)Data not available
C-NH2Data not available
Bond AngleC-N-N (Pyrazole)Data not available
N-C-C (Pyrazole)Data not available
Dihedral AngleNaphthyl-PyrazoleData not available

No specific computational data for this compound is available in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, providing insight into potential sites for electrophilic and nucleophilic attack. Related descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness would also be calculated from the HOMO and LUMO energies.

A summary of the calculated frontier molecular orbital properties would typically be presented as:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No specific computational data for this compound is available in the searched literature.

A representative table for these properties would be:

AtomMulliken Charge (a.u.)
N1 (Pyrazole)Data not available
N2 (Pyrazole)Data not available
C3 (Pyrazole)Data not available
C5 (Pyrazole)Data not available
N (Amine)Data not available
Total Dipole Moment Data not available (Debye)

No specific computational data for this compound is available in the searched literature.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Theoretical vibrational spectroscopy calculates the infrared (IR) frequencies and their corresponding intensities. This is typically done using DFT methods. The calculation provides a set of vibrational modes, each with a specific frequency and atomic motion. This "normal mode analysis" allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches, bends, and torsions within the molecule. For this compound, a calculated IR spectrum would predict the positions of key functional group vibrations, such as the N-H stretches of the amine group and the C=N and C=C stretching vibrations of the pyrazole (B372694) and naphthyl rings.

A table of predicted vibrational frequencies would look like this:

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableN-H stretch (amine)
Data not availableData not availableC-H stretch (aromatic)
Data not availableData not availableC=N stretch (pyrazole)
Data not availableData not availableC=C stretch (naphthyl)
Data not availableData not availableN-H bend (amine)

No specific computational data for this compound is available in the searched literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing the calculated shifts with experimental data, the structural assignment can be confirmed. For this compound, these calculations would provide a theoretical NMR spectrum that could be directly compared to an experimentally obtained one.

The predicted NMR chemical shifts would be tabulated as follows:

¹H NMR Chemical Shifts

Atom Calculated Chemical Shift (ppm)
H (Naphthyl) Data not available
H (Pyrazole) Data not available

¹³C NMR Chemical Shifts

Atom Calculated Chemical Shift (ppm)
C (Naphthyl) Data not available

No specific computational data for this compound is available in the searched literature.

Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic absorption spectra of molecules. By simulating the excitation of electrons from occupied to unoccupied orbitals upon light absorption, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands. These calculations are crucial for understanding the electronic transitions within a molecule and its potential for optoelectronic applications. nih.govnih.gov

Studies on pyrazole derivatives have demonstrated a good correlation between theoretical spectra computed using TD-DFT and experimental UV-Vis spectra. eurjchem.comrsc.org The choice of functional and basis set, such as B3LYP/6-31G(d) or CAM-B3LYP/6-311G(d,p), and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for achieving accurate results. nih.goveurjchem.com For instance, TD-DFT calculations have been successfully employed to analyze the electronic transitions in various pyrazole-based systems, providing insights into their charge-transfer characteristics. rsc.org The method allows for the characterization of the principal electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

While specific TD-DFT data for this compound is not available in the provided search results, the established methodology for similar pyrazole derivatives suggests that such a study would reveal key insights into its electronic behavior. A hypothetical TD-DFT calculation would likely show strong absorption in the UV region, characteristic of the π-conjugated system formed by the naphthyl and pyrazole rings. nih.gov

Table 1: Hypothetical TD-DFT Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.45HOMO → LUMO
S0 → S22800.25HOMO-1 → LUMO
S0 → S32500.60HOMO → LUMO+1

Note: This table is illustrative and based on typical values for similar aromatic pyrazole compounds. Actual values would require specific quantum chemical calculations.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a pivotal role in determining the supramolecular assembly, crystal packing, and ultimately the physical properties of molecular solids. For this compound, a combination of hydrogen bonding, π-π stacking, and other dispersive forces are expected to be significant.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring an amine group (-NH2) and a pyrazole ring with an N-H group, provides ample opportunities for the formation of extensive hydrogen bonding networks. rsc.org The amine and pyrazole N-H groups can act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. These interactions are fundamental in directing the self-assembly of the molecules in the solid state. rsc.orgresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor (D)Acceptor (A)D-H···ATypical Distance (Å)
Pyrazole N-HPyrazole NN-H···N2.8 - 3.2
Amine N-HPyrazole NN-H···N2.9 - 3.3
Amine N-HAmine NN-H···N3.0 - 3.5

Note: The distances are typical ranges observed in similar compounds.

π-π Stacking and Dispersive Interactions

The planar aromatic systems of the naphthyl and pyrazole rings in this compound make it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings, are a major contributor to the cohesive energy of the crystal. nih.govrsc.org

In many pyrazole-containing crystal structures, π-π stacking is a dominant feature, often working in concert with hydrogen bonding to build the supramolecular architecture. nih.govnih.gov The stacking can occur in various geometries, including face-to-face and parallel-displaced arrangements. mdpi.com For instance, studies on ferrocenyl-substituted pyrazol-5-amine have quantified π-π stacking as a significant supramolecular feature. nih.govresearchgate.net The distance between the interacting rings is a key parameter, with typical centroid-to-centroid distances falling in the range of 3.3 to 3.8 Å. researchgate.net The presence of the extended π-system of the naphthyl group is expected to lead to strong dispersive interactions, further stabilizing the crystal packing. researchgate.net

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces at play. The 2D fingerprint plots derived from the Hirshfeld surface can distinguish and quantify the relative contributions of different types of interactions, such as H···H, C···H, and N···H contacts. nih.gov This method has been successfully applied to various pyrazole derivatives to elucidate their packing patterns and intermolecular contacts. nih.govnih.gov

Reduced Density Gradient (RDG) analysis is another powerful technique used to identify and characterize non-covalent interactions. jussieu.frresearchgate.net By plotting the RDG against the electron density, it is possible to visualize regions of hydrogen bonding, van der Waals interactions, and steric repulsion. researchgate.netresearchgate.net The NCI (Non-Covalent Interaction) index, which is based on the RDG, provides a graphical representation of these interactions as broad surfaces, with the color-coding indicating the nature and strength of the interaction. This approach is particularly useful for understanding delocalized interactions like π-π stacking. researchgate.net For a molecule like this compound, RDG analysis would be instrumental in mapping the intricate balance of hydrogen bonds and π-stacking that defines its solid-state structure.

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework of 3-(1-Naphthyl)-1H-pyrazol-5-amine.

1D NMR (¹H and ¹³C) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthyl ring, the pyrazole (B372694) ring, the amine group, and the pyrazole NH. The aromatic region will be characterized by a complex multiplet pattern for the seven protons of the naphthyl group. A distinct singlet or a broadened singlet will correspond to the C4-H of the pyrazole ring. The amine (NH₂) protons and the pyrazole NH proton are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show signals for the ten carbons of the naphthyl ring and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are indicative of the electronic environment within the heterocyclic ring, with the carbon attached to the amino group (C5) and the carbon attached to the naphthyl group (C3) appearing at characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthyl-H7.40 - 8.20 (m, 7H)124.0 - 134.0
Pyrazole C4-H~6.0 (s, 1H)~95.0
NH₂broad s-
Pyrazole NHbroad s-
Pyrazole C3-~150.0
Pyrazole C5-~155.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal of the pyrazole C4-H to its corresponding carbon signal and to correlate the aromatic protons of the naphthyl ring to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the pyrazole C4-H and the C3 and C5 carbons of the pyrazole ring, as well as between the protons of the naphthyl ring and the C3 carbon of the pyrazole ring, confirming the point of attachment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In the case of this compound, COSY would be instrumental in tracing the connectivity of the protons within the naphthyl ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the conformation of the molecule, for instance, by observing through-space interactions between the protons of the naphthyl ring and the pyrazole ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov

Characteristic Band Assignments and Functional Group Analysis

The infrared (IR) and Raman spectra of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. nih.govmdpi.com

N-H Stretching: The amine (NH₂) and pyrazole (NH) groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The NH₂ group is expected to show two bands (symmetric and asymmetric stretching), while the pyrazole NH will likely appear as a broader band.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthyl ring are expected above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the naphthyl and pyrazole rings will appear in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amino group will be observed in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch3200 - 3500Amine (NH₂), Pyrazole (NH)
Aromatic C-H Stretch> 3000Naphthyl
C=N / C=C Stretch1500 - 1650Pyrazole, Naphthyl
N-H Bend1600 - 1650Amine (NH₂)
C-N Stretch1250 - 1350Amine (C-NH₂)

Influence of Substituents on Vibrational Frequencies

The position and nature of substituents on either the naphthyl or pyrazole rings would influence the vibrational frequencies. For instance, the introduction of an electron-withdrawing group on the naphthyl ring would be expected to shift the C=C stretching frequencies to higher wavenumbers. Conversely, an electron-donating group would likely cause a shift to lower wavenumbers. Similarly, substitution on the pyrazole ring would alter the frequencies of the C=N and N-H vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. nist.gov

For this compound (C₁₃H₁₁N₃), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (209.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, leading to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Possible Fragmentation Pathway
209[C₁₃H₁₁N₃]⁺Molecular Ion
182[C₁₂H₁₀N]⁺Loss of HCN from the pyrazole ring
127[C₁₀H₇]⁺Naphthyl cation, resulting from cleavage of the C-C bond between the rings
93[C₅H₅N₂]⁺Pyrazole amine fragment

The analysis of these fragment ions allows for the confirmation of the constituent parts of the molecule and their connectivity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

The stereochemistry of chiral analogs of this compound is crucial in determining their interaction with biological systems and other chiral environments. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules in solution. While specific chiroptical data for chiral analogs of this compound are not extensively documented in publicly accessible research, the principles of these techniques can be understood through studies on structurally related chiral N-heterocyclic compounds bearing naphthyl substituents.

Detailed research on chiral N-heterocyclic carbene (NHC) precursors with remote chirality centers, including those with a 2-naphthyl substituent, offers significant insights into the application and limitations of ECD and VCD. nih.govmdpi.com These studies demonstrate that for complex molecules with multiple chiral centers, such as a chiral center within the heterocyclic ring and another in a side chain, VCD spectroscopy, coupled with Density Functional Theory (DFT) calculations, is a particularly robust method for unambiguous stereochemical assignment. nih.govmdpi.comnih.gov

In a comprehensive analysis of diastereomeric NHC precursors, it was found that VCD could identify specific vibrational transitions characteristic of each individual chirality center. nih.govmdpi.com This allows for the separate assignment of the absolute configuration at each stereogenic site by simple comparison of the experimental spectra, a task that can be challenging with other methods. nih.gov

Conversely, Electronic Circular Dichroism (ECD) was found to be less effective for distinguishing between certain epimers of these naphthyl-containing compounds. nih.govmdpi.comnih.gov The ECD spectra of epimers at a chiral center remote from the primary chromophore (the naphthyl group) were observed to be nearly identical. nih.govmdpi.com This highlights a potential limitation of ECD for complex chiral molecules where the electronic transitions are dominated by a single powerful chromophore, potentially masking the more subtle contributions from remote chiral centers.

Therefore, for hypothetical chiral analogs of this compound, where chirality might be introduced at the C4 position of the pyrazole ring, on a chiral N-substituent, or through atropisomerism due to restricted rotation of the naphthyl group, a combined ECD and VCD approach would be indispensable. The ECD spectrum would be dominated by the strong π-π* transitions of the naphthyl chromophore, while the VCD spectrum would provide a more detailed fingerprint of the molecule's three-dimensional structure, allowing for a confident assignment of its absolute configuration. nih.govnih.gov

The table below illustrates the type of data that would be generated from a VCD analysis of a chiral naphthyl-substituted heterocycle, based on the findings from related studies.

Vibrational Region (cm⁻¹)Observed VCD SignalAssociated Vibrational ModeStructural Correlation
1450–1500Negative CoupletHeterocyclic Ring DeformationsCorrelates with the absolute configuration of the chiral center within the heterocyclic ring (e.g., 5S configuration). mdpi.com
Variable (fingerprint region)Distinct Positive/Negative BandsSide-Chain Bending/Stretching ModesAllows for the assignment of the absolute configuration of a remote chiral center in a side chain. nih.govmdpi.com
~1600Strong SignalNaphthyl C=C StretchingReflects the chiral environment around the naphthyl chromophore.

Solid State Structure and Crystal Engineering

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

Although a specific single-crystal X-ray structure determination for 3-(1-Naphthyl)-1H-pyrazol-5-amine has not been reported in the reviewed literature, the structures of analogous aminopyrazole derivatives provide significant insight. For instance, the crystal structure of 5-butyl-amino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reveals an almost planar conformation, with a very small dihedral angle of 7.94 (3)° between the pyrazole (B372694) and pyridyl rings. nih.gov This planarity is facilitated by the formation of an intramolecular hydrogen bond. nih.gov In contrast, the structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows a significant twist between the pyrazole and phenyl rings, with a dihedral angle of 50.61 (6)°.

For this compound, one would anticipate the pyrazole ring itself to be planar. The dihedral angle between this pyrazole ring and the bulky naphthyl group at the 3-position would be a key structural feature, influencing how the molecule can pack in the solid state. This angle is determined by a balance between the conjugative effects that favor planarity and steric hindrance between the rings that opposes it.

Table 1: Crystallographic Data for Analogous Aminopyrazole Compounds

CompoundCrystal SystemSpace GroupKey Dihedral AngleReference
5-butyl-amino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydeMonoclinicP21/c7.94 (3)° (between pyrazole and pyridyl rings) nih.gov
1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneMonoclinicI2/aNot specified researchgate.net

Crystal Packing Analysis and Polymorphism

Crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is crucial as it dictates the material's density, hardness, and even its chemical reactivity. The analysis of packing motifs, such as chains, sheets, or complex three-dimensional networks, is essential for understanding the material's properties.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have markedly different physical properties, which is of critical importance in fields like pharmaceuticals and materials science. The existence of polymorphism in naphthyl-containing derivatives has been documented, suggesting that this compound might also exhibit this phenomenon depending on crystallization conditions like solvent and temperature.

In the absence of a specific structure, the packing of this compound can be predicted to be driven by the formation of robust hydrogen-bonded networks, complemented by stacking of the aromatic rings. In related aminopyrazole structures, molecules are often linked by intermolecular hydrogen bonds to form distinct supramolecular assemblies like chains or two-dimensional networks. nih.gov For example, in polymeric bis(3-amino-1H-pyrazole)cadmium dibromide, neighboring chains are linked via hydrogen bonds to create a 2D network. nih.gov

Role of Intermolecular Interactions in Solid-State Organization

The solid-state organization of molecular crystals is governed by a hierarchy of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively direct the assembly of molecules into a stable, low-energy lattice.

For this compound, several key interactions are expected to play a significant role:

Hydrogen Bonding: This is anticipated to be the most dominant interaction. The amine (-NH₂) group at the 5-position and the pyrazole N-H group are excellent hydrogen bond donors. The pyrazole ring also contains a nitrogen atom that acts as a strong hydrogen bond acceptor. This allows for the formation of robust N-H···N hydrogen bonds, which are commonly observed to link aminopyrazole molecules into dimers, chains, or sheets. nih.gov

π–π Stacking: The electron-rich aromatic systems of the naphthyl group and the pyrazole ring are prone to π–π stacking interactions. These attractive, non-covalent interactions would contribute significantly to the stabilization of the crystal lattice, likely involving stacking between naphthyl groups of adjacent molecules.

C-H···π Interactions: The hydrogen atoms on the naphthyl ring can act as weak donors in C-H···π interactions, with the pyrazole or naphthyl rings of neighboring molecules acting as the π-acceptor. Such interactions are known to be important in controlling the three-dimensional arrangement in similar heterocyclic systems. nih.gov

The interplay of these interactions dictates the final crystal structure. The strong, directional hydrogen bonds would likely form the primary structural motifs, which are then organized by the weaker, less directional π–π and C-H···π interactions to maximize packing efficiency. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. nih.gov

Table 2: Predominant Intermolecular Interactions in Aminopyrazole Crystal Structures

Compound/SystemObserved Intermolecular InteractionsReference
Polymeric bis(3-amino-1H-pyrazole)cadmium dibromideN-H···Br Hydrogen Bonds, Metal-Ligand Coordination nih.gov
5-butyl-amino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydeIntramolecular N-H···N, C-H···O, C-H···π Interactions nih.gov

Crystal Engineering Strategies for Tailored Material Properties

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By strategically modifying molecular structures or co-crystallizing with other molecules, it is possible to control the resulting crystal packing and, therefore, the material's characteristics.

For this compound, its rich hydrogen bonding capability (both donor and acceptor sites) and aromatic surfaces make it an excellent candidate for crystal engineering strategies:

Co-crystal Formation: Co-crystallization with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., carboxylic acids, amides) could lead to the formation of new crystalline phases with tailored properties such as solubility or stability.

Coordination Polymers: The pyrazole ring is a well-known ligand for metal ions. nih.gov The reaction of this compound with various metal salts could lead to the self-assembly of coordination polymers. The structure of these polymers (e.g., 1D chains, 2D layers, or 3D frameworks) could be tuned by the choice of metal ion and reaction conditions, potentially yielding materials with interesting catalytic, magnetic, or optical properties. nih.gov

Salt Formation: Protonation of the basic amino group or deprotonation of the acidic pyrazole N-H could be used to form salts with various counter-ions. This is a common strategy, particularly in the pharmaceutical industry, to modify the physicochemical properties of a parent molecule.

The development of these advanced materials relies on the predictable and robust nature of the hydrogen bonding and π–π stacking interactions inherent to the this compound structure.

Structure Reactivity Relationships and Electronic Effects

Impact of Naphthyl Substitution on Pyrazole (B372694) Core Reactivity

The substitution of a naphthyl group at the C3 position of the pyrazole core significantly influences the ring's reactivity. The naphthyl group, a large aromatic system, acts as a π-electron system that can interact with the pyrazole ring. researchgate.net This substitution affects the electron density distribution within the pyrazole ring. The two nitrogen atoms in the pyrazole ring inductively withdraw electron density from the carbon atoms, making C3 and C5 less electron-dense compared to C4. youtube.com Electrophilic substitution reactions, therefore, preferentially occur at the C4 position, which is richer in electron density. mdpi.com

In the case of 3-(1-Naphthyl)-1H-pyrazol-5-amine, the C4 position is the primary site for electrophilic attack, such as halogenation. Studies on similar 3-aryl-1H-pyrazol-5-amines have demonstrated efficient and direct C-H halogenation at the C4 position using N-halogenosuccinimides (NXS), highlighting the reactivity of this site. thieme-connect.combeilstein-archives.orgresearchgate.net The naphthyl group's presence is crucial in directing this reactivity. Furthermore, the pyrazole nucleus is known to be thermally and hydrolytically stable, a property that is generally retained in its substituted derivatives. nih.gov

Electronic Effects (Electron-Donating/Withdrawing Groups) on Reactivity and Stability

The reactivity and stability of the pyrazole ring are highly sensitive to the electronic nature of its substituents. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the ring, thereby influencing its acidic and basic properties and its susceptibility to nucleophilic or electrophilic attack. nih.govnih.gov

In this compound, two key substituents are present: the naphthyl group at C3 and the amino group (-NH₂) at C5.

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance. It increases the electron density of the pyrazole ring, enhancing its basicity. nih.gov Specifically, EDGs at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov

Substituent TypePositionEffect on Pyrazole RingImpact on Reactivity/StabilityReference
Electron-Donating (e.g., -NH₂, -OH, -CH₃)C3Increases electron density; increases basicityFavors C3 tautomer; stabilizes dimers through H-bonding nih.gov
Electron-Withdrawing (e.g., -NO₂, -CN, -COOH)C5Decreases electron density; increases acidityFavors C5 tautomer; enhances reactivity towards nucleophiles nih.govimperial.ac.uk
Naphthyl GroupC3Donates π-electron densityInfluences electron distribution and steric accessibility researchgate.net
Amino Group (-NH₂)C5Strongly donates electrons via resonanceEnhances ring basicity; directs electrophilic substitution nih.gov

Steric Effects of Substituents on Molecular Conformation and Reaction Pathways

The bulky nature of the 1-naphthyl group imposes significant steric hindrance, which plays a crucial role in determining the molecule's three-dimensional conformation and influencing potential reaction pathways. X-ray crystal structure analysis of a related compound, 1-(2-methylnaphthalen-1-yl)-1H-pyrazole, revealed that the naphthyl and pyrazole rings are oriented almost perpendicular to each other, at an angle of 80.62(13)°. nih.gov This perpendicular arrangement is a direct consequence of steric repulsion between the two ring systems, which minimizes unfavorable interactions.

This steric constraint can affect how the molecule interacts with other reactants or catalysts. Conformational studies on N-naphthyl substituted cyclopenta[d]pyrimidines have shown that steric hindrance can restrict the rotation of the naphthyl ring, leading to a more conformationally restricted structure. nih.gov This restriction can, in turn, have significant consequences for biological activity by dictating how the molecule fits into a receptor or active site. nih.gov In the context of chemical reactions, the steric bulk of the naphthyl group can hinder the approach of reactants to the adjacent positions on the pyrazole ring, potentially influencing regioselectivity. Theoretical calculations on substituted pyrazoles have indicated that bulkier groups are more stable when positioned at C3, which is consistent with the structure of this compound. nih.gov

Influence of Tautomerism on Chemical Transformations

A critical aspect of pyrazole chemistry is annular tautomerism, a phenomenon where the proton on the ring nitrogen can migrate between the two nitrogen atoms (N1 and N2). mdpi.comresearchgate.net This results in two different tautomeric forms, which can influence the compound's reactivity and synthetic applications. mdpi.comnih.gov For 3(5)-substituted pyrazoles, this equilibrium means the substituent can effectively be at either the 3- or 5-position.

For this compound, the situation is an example of aminopyrazole tautomerism, which has been the subject of numerous studies. nih.gov The general consensus is that these compounds exist as a mixture of tautomers. The position of this equilibrium is strongly influenced by the electronic character of the substituents. nih.gov

Electron-donating groups , such as the amino (-NH₂) and naphthyl groups, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Therefore, for the title compound, the 3-(1-Naphthyl)-5-amino tautomer is expected to be a major contributor to the equilibrium mixture. Studies on 3(5)-phenylpyrazoles have similarly shown that the 3-phenyl tautomer is the predominant form in both solution and the solid state. fu-berlin.de

Electron-withdrawing groups , in contrast, stabilize the C5-tautomer. nih.gov

This tautomeric equilibrium has direct implications for chemical transformations. Since the two tautomers have different structural and electronic properties, their reactivity can differ. A reaction might proceed preferentially through one tautomer, and any factor that shifts the equilibrium (like solvent or temperature) can affect the reaction's outcome. fu-berlin.de For example, in the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles are used as key precursors, and their tautomeric nature is a crucial consideration in the reaction mechanism. mdpi.comnih.govmdpi.com

Substituent at C3/C5Favored TautomerReasoningReference
Electron-Donating (e.g., -NH₂, -CH₃, Phenyl, Naphthyl)3-Substituted TautomerElectronic stabilization by the donating group. nih.govfu-berlin.de
Electron-Withdrawing (e.g., -NO₂, -COOH, -CHO)5-Substituted TautomerElectronic stabilization by the withdrawing group. nih.govnih.gov

Advanced Applications in Materials Science and Catalysis

Ligand Design for Metal Complexation and Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific geometries, electronic structures, and reactivities. Pyrazole-based ligands are particularly valuable due to their diverse coordination modes and the thermal and hydrolytic stability of the pyrazole (B372694) nucleus. researchgate.net

Catalytic Applications of Metal Complexes (e.g., in organic synthesis)

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. Copper complexes, in particular, are widely utilized due to copper's ready availability and the thermal stability of the resulting complexes. nih.gov These complexes have proven to be effective catalysts in reactions such as C-C bond formation. nih.gov

While direct catalytic studies on metal complexes of 3-(1-Naphthyl)-1H-pyrazol-5-amine are not extensively reported, the broader class of copper-pyrazole complexes shows significant promise. For instance, copper(II) complexes of pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. The catalytic efficiency of these complexes is influenced by the nature of the ligand, the counter-ion, and the solvent. dntb.gov.ua

Table 1: Catalytic Activity of a Copper(II)-Pyrazole Ligand Complex in Catechol Oxidation

Parameter Value
Vmax (µmol L⁻¹ min⁻¹) 41.67
Km (mol L⁻¹) 0.02

Data for a complex formed by a different pyrazole ligand and Cu(CH3COO)2 in methanol. dntb.gov.ua

The catalytic potential of these complexes stems from the ability of the pyrazole ligand to stabilize the metal center in various oxidation states and to facilitate the binding of substrates.

Role of this compound as a Ligand Scaffold

The presence of the bulky naphthyl group at the 3-position of the pyrazole ring introduces significant steric hindrance. This can influence the coordination geometry around the metal center, potentially leading to distorted geometries and creating a specific chiral environment. Such steric control is crucial in asymmetric catalysis. The extended π-system of the naphthyl group can also modulate the electronic properties of the metal complex through inductive and resonance effects. Furthermore, the flat aromatic backbone of the naphthyl group can influence the crystal packing of the complexes through π-π stacking interactions. dntb.gov.ua

Organic Electronic Materials Based on Pyrazole Derivatives

The development of organic electronic materials is a rapidly growing field, with applications in various optoelectronic devices. Pyrazole derivatives have emerged as a promising class of materials for these applications due to their inherent photophysical properties and charge-transporting capabilities. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. Pyrazole derivatives have been investigated for use in OLEDs, often as ligands in phosphorescent iridium complexes which act as the emitting dopants. nih.gov The high thermal stability of the pyrazole ring is a significant advantage in this context, contributing to the operational lifetime of the device. nih.gov

Potential as Hole-Transporting or Emitting Materials

While direct application of this compound in OLEDs has not been extensively documented, its structural components suggest significant potential. Compounds containing naphthyl groups are known to be effective hole-transporting materials (HTMs). rsc.orgnih.gov The mechanism of hole transport involves the movement of positive charge carriers (holes) through the material, a process facilitated by the overlapping π-orbitals of the aromatic rings. The naphthyl moiety in this compound provides an extended π-system conducive to hole transport.

Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, are known to exhibit strong fluorescence and have been utilized as both hole-transporting and emissive materials in OLEDs. researchgate.net The combination of the electron-donating amino group and the extended conjugation of the naphthyl-pyrazole system in this compound could lead to materials with desirable emission properties, potentially in the blue region of the spectrum, which is crucial for full-color displays and white lighting applications.

Table 2: Photophysical Properties of a Related Pyrazoline Dye

Solvent Absorption Max (nm) Emission Max (nm)
Cyclohexane 368 465
Dichloromethane 374 512
Acetonitrile (B52724) 370 540

Data for 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline, demonstrating the influence of solvent polarity on its photophysical properties. dntb.gov.ua

Molecular Recognition and Sensing Applications

The design of chemosensors for the selective detection of ions and small molecules is a field of great importance in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives have proven to be excellent platforms for the construction of fluorescent chemosensors. nih.gov

The sensing mechanism often relies on the coordination of a target analyte, such as a metal ion, to the pyrazole-based ligand. This binding event can induce a change in the photophysical properties of the ligand, such as an enhancement or quenching of its fluorescence, providing a detectable signal. The selectivity of the sensor is determined by the specific binding affinity of the ligand for the target analyte.

While there are no specific reports on the use of this compound as a chemosensor, its structure is well-suited for this purpose. The bidentate N,N-donor set provided by the pyrazole and amino groups would be effective in chelating metal ions. The naphthyl group can act as a fluorophore, and its emission properties could be modulated upon metal binding through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For instance, pyrazole-based sensors have been developed for the highly sensitive and selective detection of Al³⁺ and Zn²⁺ ions. nih.gov The formation of a complex between the pyrazole ligand and the metal ion restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a significant increase in fluorescence intensity. nih.gov

Theoretical Insights into Materials Properties (e.g., NLO properties)

Theoretical and computational studies are pivotal in understanding and predicting the material properties of novel organic compounds. In the realm of materials science, particularly for applications in nonlinear optics (NLO), computational chemistry provides invaluable insights into the structure-property relationships of molecules like this compound. While direct theoretical studies on this specific molecule are not extensively available in public literature, a wealth of research on analogous pyrazole and heterocyclic derivatives allows for a comprehensive understanding of the factors governing their NLO properties. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to elucidate electronic and optical behaviors.

The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field, such as that from a high-intensity laser. This response is quantified by hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), while the third-order hyperpolarizability (γ) governs third-order effects. For a molecule to exhibit a significant β value, it must be non-centrosymmetric.

For instance, a theoretical investigation on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole combined experimental results with MP2 calculations to determine the first hyperpolarizability. nih.gov The study found a good agreement between the experimental value and the theoretically predicted value, validating the computational approach. nih.gov This underscores the predictive power of such theoretical models.

The following table summarizes theoretical NLO data for a representative pyrazole derivative from the literature, illustrating the typical magnitudes of these properties.

Compound NameComputational MethodFirst Hyperpolarizability (β) (10⁻³⁰ cm⁵/esu)
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleMP2/6-311+G(d)40

Data sourced from a study on a related pyrazole derivative to illustrate the concept. nih.gov

Furthermore, DFT calculations have been employed to study the third-order NLO properties of other pyrazoline derivatives. researchgate.net These studies correlate the molecular structure with the nonlinear absorption coefficient (β) and the third-order NLO susceptibility (χ⁽³⁾). The planarity between different rings within the molecule, the extent of π-conjugation, and the presence of donor-acceptor moieties are all critical factors that theoretical models can analyze to predict NLO activity.

While experimental validation is essential, theoretical insights provide a powerful tool for the rational design of new materials with enhanced NLO properties for various photonic and optoelectronic applications. The principles derived from studies on related pyrazole compounds strongly suggest that this compound is a promising candidate for further investigation in the field of materials science.

Green Chemistry and Sustainable Synthesis Approaches

Environmentally Benign Synthetic Routes to Pyrazole-5-amines

The traditional and most versatile pathway to 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and hydrazine (B178648). For the target molecule, 3-(1-Naphthyl)-1H-pyrazol-5-amine, this involves the cyclization of the key intermediate, 3-(1-naphthyl)-3-oxopropanenitrile, with hydrazine. The development of environmentally benign routes focuses on improving both the synthesis of this precursor and the subsequent cyclization step.

Greener Synthesis of the β-Ketonitrile Precursor

The precursor, 3-(1-naphthyl)-3-oxopropanenitrile, can be synthesized via a Claisen-type condensation. Greener alternatives to classical methods, which often employ hazardous bases like sodium hydride or sodium amide in volatile organic solvents (VOCs), are now being explored. A more sustainable approach involves the acylation of the acetonitrile (B52724) anion with an ester of 1-naphthoic acid (e.g., ethyl 1-naphthoate) using less hazardous and more economical bases. nih.gov

One such method utilizes potassium tert-butoxide (KOt-Bu), an inexpensive and readily available base, in more environmentally friendly ethereal solvents. nih.govresearchgate.net This reaction can often be facilitated under ambient conditions, reducing the energy consumption typically associated with heating. researchgate.net The addition of catalytic amounts of additives like isopropanol (B130326) can further enhance reaction efficiency and minimize the formation of side products. nih.gov

Sustainable Cyclization to Form the Pyrazole (B372694) Ring

The cyclization of 3-(1-naphthyl)-3-oxopropanenitrile with hydrazine is the final step in forming the this compound core. Green chemistry principles can be rigorously applied to this transformation by considering alternative solvents, catalysts, and energy sources.

Solvents: Traditional syntheses may use high-boiling point and toxic solvents like benzene (B151609) or toluene. A significant green improvement is the substitution of these with water or ethanol (B145695). Water is the most environmentally benign solvent due to its non-toxicity, availability, and safety. chemsrc.com Ethanol, derived from renewable resources, is also a preferred green solvent. nih.gov

Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by an acid or base. Green approaches favor the use of catalytic amounts of simple, recoverable, or benign catalysts, such as ammonium (B1175870) acetate (B1210297) or a few drops of acetic acid, over stoichiometric amounts of corrosive reagents. chemsrc.com The use of solid acid catalysts or recyclable nanocatalysts also represents a frontier in greening this process.

Energy Input: Conventional heating using oil baths contributes to high energy consumption and potential hazards. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid heating, significantly reduced reaction times, and often higher yields with cleaner reaction profiles. numberanalytics.com Solvent-free microwave irradiation represents an even greener alternative, minimizing waste and simplifying product work-up. numberanalytics.com Another innovative approach is the use of visible light as an energy source, which can promote reactions at room temperature, often without the need for a catalyst.

The following table compares a classical synthetic approach to a proposed greener route for synthesizing this compound.

StepClassical ApproachGreener AlternativeGreen Advantage
Precursor Synthesis Base: Sodium Hydride (NaH)Solvent: BenzeneBase: Potassium tert-butoxide (KOt-Bu)Solvent: Tetrahydrofuran (THF)Use of a less hazardous base; milder reaction conditions. nih.gov
Cyclization Solvent: TolueneEnergy: Conventional Heating (Reflux)Solvent: Water or EthanolEnergy: Microwave IrradiationElimination of toxic solvents; significant reduction in reaction time and energy consumption. chemsrc.comnumberanalytics.com

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has 100% atom economy.

The two-step synthesis of this compound, while improvable with green reagents and conditions, is inherently less atom-economical than a one-pot process. In the proposed greener two-step synthesis, byproducts are formed at each stage. For instance, in the precursor synthesis from ethyl 1-naphthoate (B1232437) and acetonitrile, ethanol is generated as a byproduct. In the final cyclization with hydrazine, a molecule of water is eliminated.

Table of Reactants and Products for Atom Economy Consideration:

Reactant/ProductChemical FormulaMolar Mass ( g/mol )
Ethyl 1-naphthoateC₁₃H₁₂O₂200.24
AcetonitrileC₂H₃N41.05
HydrazineN₂H₄32.05
This compound C₁₃H₁₁N₃ 221.25
Ethanol (Byproduct)C₂H₆O46.07
Water (Byproduct)H₂O18.02

The atom economy for this two-step process is calculated as: (Mass of desired product) / (Total mass of all reactants) x 100% = (221.25) / (200.24 + 41.05 + 32.05) x 100% = (221.25 / 273.34) x 100% ≈ 80.9%

To significantly improve atom economy and minimize waste, the development of multicomponent reactions (MCRs) is a primary goal. MCRs involve combining three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. Although a specific MCR for this compound is not widely documented, a hypothetical one-pot reaction could be envisioned. For example, a three-component reaction of a naphthyl-containing precursor, a dinitrile, and hydrazine could potentially construct the pyrazole ring in a single, highly atom-economical step. Such reactions often proceed with high efficiency in green solvents like water or ethanol and can be catalyzed by benign substances. chemsrc.com The pursuit of such one-pot syntheses remains a key objective for the sustainable production of this and related heterocyclic compounds.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C58–75%
Amine functionalizationNH₃/MeOH, RT65–80%

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A combination of spectroscopic methods is critical for structural elucidation:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone. For example, pyrazole C-5 amine protons appear as broad singlets (δ 3.2–4.0 ppm) .
  • IR spectroscopy : Confirms amine (–NH₂) stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D molecular packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Pyrazole C-5 NH₂3.2–4.0 (bs)3350–3400
1-Naphthyl aromatic7.5–8.5 (m)1600–1650

Advanced: How can computational methods predict the reactivity of this compound in different chemical environments?

Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amine group’s high electron density makes it reactive toward electrophiles .
  • Molecular docking : Screens binding affinities for biological targets (e.g., kinases or receptors) using software like AutoDock .
  • Thermodynamic stability : Gaussian 03 evaluates heats of formation (e.g., +630 kJ/mol for HANTP derivatives) to assess stability under thermal stress .

Advanced: How can researchers resolve contradictions between spectral data and proposed structures?

Answer:
Discrepancies often arise from tautomerism or impurities. Strategies include:

  • Cross-validation : Combine XRD (definitive bond lengths/angles) with NMR/IR to confirm functional groups .
  • Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., 3- vs. 5-substituted pyrazoles) .
  • Dynamic NMR : Detects tautomeric equilibria (e.g., pyrazole ↔ pyrazoline) by variable-temperature studies .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
SAR studies focus on:

  • Substituent effects : Compare analogs (e.g., 3-trifluoromethyl vs. 3-tert-butyl) to assess steric/electronic impacts on bioactivity .
  • Biological assays : In vitro testing (e.g., antimicrobial IC₅₀ or kinase inhibition) identifies active pharmacophores .
  • Crystallographic data : Resolve ligand-protein interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. Table 3: Example SAR Findings

DerivativeSubstituentBioactivity (IC₅₀, μM)
3-CF₃Trifluoromethyl0.12 (Antimicrobial)
3-tButert-Butyl0.45 (Anti-inflammatory)

Advanced: How to design experiments for analyzing thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss at 10°C/min to identify decomposition thresholds (e.g., 171–270°C for HANTP salts) .
  • Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events (e.g., melting points or explosive decomposition) .
  • Gas chromatography-MS : Identifies volatile decomposition products (e.g., NH₃ or CO₂) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Naphthyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(1-Naphthyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.